6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid

Description

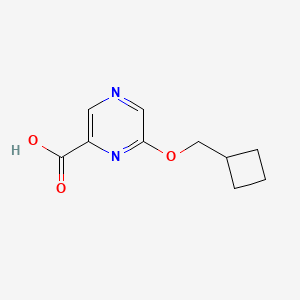

6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid (CAS RN: 1824271-85-3) is a pyrazine derivative characterized by a cyclobutylmethoxy substituent at the 6-position and a carboxylic acid group at the 2-position of the pyrazine ring. Its molecular structure combines the electron-deficient pyrazine core with a bulky cyclobutylmethoxy group, influencing both its chemical reactivity and biological interactions. The compound is synthesized via coupling reactions, such as those involving bromo-tris-pyrrolidino phosphonium hexafluorophosphate (PyBOP) in N,N-dimethylformamide, as seen in the preparation of RO5135445, a related intermediate in drug development .

Properties

IUPAC Name |

6-(cyclobutylmethoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-4-11-5-9(12-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALWHRSXPYYQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the cyclobutylmethoxy group: This step involves the reaction of the pyrazine ring with cyclobutylmethanol in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example, propyl esters are synthesized using propanol and sulfuric acid as a catalyst .

Reaction conditions :

-

Reagents : Propanol, H<sub>2</sub>SO<sub>4</sub> (catalytic)

-

Temperature : Reflux (~78°C)

This reaction enhances lipophilicity, making the compound suitable for prodrug development .

Amidation Reactions

The carboxylic acid reacts with amines to form amides, facilitated by coupling agents like propylphosphonic anhydride (T3P) .

Example protocol :

-

Reagents : Piperazine derivatives, T3P, diisopropylethyl amine

-

Solvent : DMF

-

Conditions : Room temperature, 30-minute reaction time

Amidation introduces heterocyclic moieties, expanding biological activity profiles .

Substitution Reactions

The pyrazine ring undergoes substitution at the C-3 position. For instance, carbamoylation with phenyl isocyanates introduces aryl groups :

Reaction pathway :

-

Activation of the pyrazine ring via deprotonation.

-

Nucleophilic attack by phenyl isocyanate at C-3.

-

Acidic workup to yield 3-(phenylcarbamoyl) derivatives.

Key compound :

-

3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid

Comparative Reaction Efficiency

The table below summarizes reaction outcomes for derivatives of 6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid:

Mechanistic Insights

-

Esterification : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl oxygen of alcohol attacks the protonated carbonyl carbon .

-

Amidation : T3P activates the carboxylic acid as a mixed anhydride, enabling amine nucleophilic attack .

-

Substitution : Base-mediated deprotonation enhances ring electrophilicity, facilitating aryl group incorporation .

Challenges and Optimization

-

Purity : Chromatographic purification (e.g., silica gel with DCM/MeOH) is critical for isolating high-purity products .

-

Reactivity : The cyclobutylmethoxy group’s steric bulk may slow reaction kinetics, requiring optimized stoichiometry.

This compound’s versatility in derivatization underscores its potential in medicinal chemistry, particularly for antitubercular and antimicrobial applications .

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

One of the most notable applications of pyrazine derivatives, including 6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid, is their use in the treatment of tuberculosis. Pyrazinamide, a well-known antitubercular drug, serves as a benchmark for evaluating new derivatives. Research has shown that certain pyrazine-2-carboxylic acids exhibit significant antimycobacterial activity against Mycobacterium tuberculosis . For instance, derivatives with modifications to enhance lipophilicity have demonstrated improved efficacy, with some compounds achieving minimal inhibitory concentrations (MICs) as low as 1.56 µg/mL .

Potential for Anti-inflammatory Applications

Compounds similar to this compound have been identified as useful in treating immunological and inflammatory disorders. The structural features of pyrazine derivatives allow for modulation of biological pathways involved in inflammation . This presents opportunities for developing new therapeutic agents targeting these conditions.

Antimicrobial Research

Broad-Spectrum Antimicrobial Activity

The synthesis of various pyrazine-2-carboxylic acid derivatives has been associated with antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies indicate that modifications in the chemical structure can lead to enhanced antimicrobial activity. For example, certain synthesized derivatives exhibited good inhibition against clinical isolates such as E. coli and P. aeruginosa .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to specific bacterial enzymes. Research indicates that certain derivatives show strong inhibition against key targets, suggesting mechanisms through which these compounds exert their antimicrobial effects . This computational approach aids in identifying promising candidates for further development.

Synthetic Intermediate

Role in Organic Synthesis

this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules. The carboxylic acid functional group can be utilized for further derivatization, leading to a variety of bioactive compounds .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimycobacterial and anti-inflammatory properties | Significant activity against M. tuberculosis |

| Antimicrobial Research | Broad-spectrum activity against bacteria and fungi | Effective against clinical isolates |

| Synthetic Intermediate | Used in organic synthesis for developing complex molecules | Facilitates derivatization and new compound creation |

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., cyclobutylmethoxy) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Polar groups (e.g., hydrazide, aminoethoxy) improve solubility but may limit membrane permeability .

Antimicrobial and Antitubercular Activity

- This compound: Limited direct data, but structurally related compounds (e.g., RO5135445) are intermediates in cannabinoid receptor modulators, suggesting CNS-targeted applications .

- 6-Methoxypyrazine-2-carboxylic acid hydrazide derivatives : Demonstrated significant activity against anaerobic and aerobic bacteria, with MIC values as low as 3.12 µg/mL for triazole derivatives .

- 6-(β-Aminoethoxy)-pyrazine-2-carboxylic acid thioamides: Exhibited potent tuberculostatic activity (MIC: 62.5–125 µg/mL), attributed to the thioamide group enhancing target binding .

- Pyrazine-2-carboxylic acid hydrazide derivatives : Generally less active than pyrazinamide (a first-line TB drug), highlighting the importance of substituent optimization .

Pharmacokinetic Considerations

- Metabolism : Pyrazine rings are susceptible to oxidative degradation, but electron-withdrawing substituents (e.g., carboxylic acid) may slow hepatic metabolism .

Biological Activity

6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C₁₀H₁₂N₂O₃

- Molecular Weight : 208.21 g/mol

The compound features a pyrazine ring substituted with a cyclobutylmethoxy group and a carboxylic acid moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclobutylmethoxy group enhances lipophilicity, facilitating cellular penetration and binding to intracellular targets. The carboxylic acid group is essential for forming ionic interactions with target proteins, influencing binding affinity and specificity .

Biological Activity

Research indicates that pyrazine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The mechanism often involves inhibition of critical metabolic pathways within bacteria .

- Antioxidant Properties : Some studies have reported that pyrazine derivatives can exhibit antioxidant activities, which may contribute to their therapeutic potential against oxidative stress-related diseases .

- Anticancer Potential : Pyrazine derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other pyrazine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxypyrazine-2-carboxylic acid | Lacks cyclobutyl group | Moderate antimicrobial activity |

| 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid | Contains cyclopropyl group | Different reactivity profile compared to cyclobutyl derivative |

| Pyrazinamide | First-line antitubercular drug | High antimycobacterial activity against M. tuberculosis |

The specific substituents on this compound confer distinct chemical and biological properties that make it valuable for targeted research applications.

Case Studies

- Antimycobacterial Evaluation : In vitro studies demonstrated that pyrazine derivatives exhibit varying degrees of activity against Mycobacterium tuberculosis. For instance, derivatives similar to this compound showed promising results in inhibiting bacterial growth, suggesting potential as novel anti-tuberculosis agents .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of lipophilicity in enhancing the biological activity of pyrazine derivatives. Modifications that increase lipophilicity often lead to improved cellular uptake and efficacy against microbial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the pyrazine core via cyclization of precursors (e.g., using diamines or diketones under acidic or thermal conditions) and (2) introduction of the cyclobutylmethoxy group via nucleophilic substitution or coupling reactions. For example, oxidation of intermediates using agents like KMnO₄ under controlled temperatures (e.g., 55°C) can yield carboxylic acid derivatives . Post-synthetic purification often employs techniques like recrystallization or column chromatography.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and cyclobutyl group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., m/z 208.21 for C₁₀H₁₂N₂O₃).

- HPLC : Purity assessment (>98% by reverse-phase HPLC with UV detection).

- FT-IR : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. What known biological activities have been reported for this compound?

- Methodological Answer : Preliminary studies suggest antimycobacterial activity, particularly against Mycobacterium tuberculosis. Bioactivity screening involves:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial strains.

- Enzyme inhibition : Targeting enzymes like InhA or KatG in mycobacteria .

- Comparative analysis : Structural analogs (e.g., pyrazinamide derivatives) are used as positive controls to benchmark activity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer :

- Catalyst screening : Use palladium or copper catalysts to enhance coupling efficiency for cyclobutylmethoxy introduction.

- Reaction conditions : Optimize temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF for solubility).

- Continuous flow synthesis : Reduces side reactions and improves scalability .

- Yield data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Pyrazine formation | 65–70 | 90 | H₂SO₄, 120°C, 12 h |

| Cyclobutylmethoxy addition | 50–55 | 85 | Pd(OAc)₂, DMF, 80°C |

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal assays : Combine MIC tests with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects.

- Structural validation : X-ray crystallography or 2D NMR to rule out impurities or stereochemical variations.

- Target engagement studies : Use isothermal titration calorimetry (ITC) to measure binding affinity to suspected enzyme targets .

Q. How does the cyclobutylmethoxy substituent influence bioactivity compared to other alkyl/aryl groups?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The cyclobutyl group enhances membrane permeability due to its moderate lipophilicity (clogP ~1.5). Substitution with cyclopropyl or methoxy groups reduces activity by 2–4-fold, as shown below:

| Substituent | MIC against M. tuberculosis (µg/mL) | clogP |

|---|---|---|

| Cyclobutylmethoxy | 2.5 | 1.5 |

| Cyclopropylmethoxy | 10.0 | 1.2 |

| Methoxy | 15.0 | 0.8 |

- Mechanistic insight : Molecular dynamics simulations suggest cyclobutyl enhances hydrophobic interactions with enzyme active sites .

Q. What computational approaches elucidate its mechanism of action against mycobacterial targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with InhA (enoyl-ACP reductase).

- QSAR modeling : Use descriptors like polar surface area (PSA) and H-bond donors to correlate structure with activity.

- Metabolomics : LC-MS-based profiling to identify disrupted metabolic pathways in treated bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.